For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Bromo-1,3-dichloro-2-fluorobenzene (CAS 17318-08-0)
This technical guide provides a comprehensive overview of 5-Bromo-1,3-dichloro-2-fluorobenzene, a halogenated aromatic compound with significant applications in chemical synthesis. This document details its physicochemical properties, experimental synthesis protocols, key applications, and safety information, tailored for professionals in research and development.
Core Properties and Characteristics
5-Bromo-1,3-dichloro-2-fluorobenzene (CAS: 17318-08-0) is a versatile chemical intermediate recognized for its unique substitution pattern on the benzene ring.[1] This structure, featuring bromine, chlorine, and fluorine atoms, provides specific reactivity that is highly valuable in the synthesis of complex molecules. The compound is also known by synonyms such as 3,5-dichloro-4-fluorobromobenzene and 1-bromo-3,5-dichloro-4-fluorobenzene.[2] At room temperature, it typically appears as a colorless to pale yellow or brown liquid or a low-melting solid.[2][3][4] It has low solubility in water but is soluble in organic solvents like ethanol and acetone.[2][5]
Physicochemical Data
The key physical and chemical properties of 5-Bromo-1,3-dichloro-2-fluorobenzene are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 17318-08-0 | [1] |
| Molecular Formula | C₆H₂BrCl₂F | [1][2] |
| Molecular Weight | 243.89 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid or solid | [2][3][4] |
| Boiling Point | 234°C / 234.3°C at 760 mmHg | [1][7][8] |
| Melting Point | 23-29°C | [7] |
| Density | 1.823 g/cm³ | [1][6][7] |
| Flash Point | 96°C / 95.5°C | [1][7][8] |
| Refractive Index | 1.567 | [1][7][8] |
| Vapor Pressure | 0.0815 mmHg at 25°C | [7] |
| Storage Temperature | 2-8°C or Room Temperature | [1][3][4] |
Spectroscopic Data
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standardly used to confirm the identity and purity of 5-Bromo-1,3-dichloro-2-fluorobenzene.[5] Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available through specialized chemical databases.[9]
Synthesis and Experimental Protocols
5-Bromo-1,3-dichloro-2-fluorobenzene is a synthetic compound produced through multi-step organic synthesis, typically involving selective halogenation of benzene derivatives.[5][7] The Sandmeyer reaction is a common method employed for its preparation.[10]
Synthesis Workflow Overview
The general manufacturing process involves the transformation of aniline derivatives through diazotization followed by a halogen exchange reaction.
Caption: General workflow for synthesizing 5-Bromo-1,3-dichloro-2-fluorobenzene.
Protocol 1: From 5-Bromo-3-chloro-2-fluoroaniline
This protocol details a Sandmeyer reaction starting from 5-bromo-3-chloro-2-fluoroaniline.[11]
Materials:
-
2-fluoro-3-chloro-5-bromoaniline (1 mol, 224.5g)
-
Hydrochloric acid (5 mol, 608g)
-
Water
-
Sodium nitrite (1.5 mol, 103.5g)
-
Cuprous chloride (100g)
Procedure:
-
In a 2L four-necked flask, combine 224.5g of 2-fluoro-3-chloro-5-bromoaniline, 608g of hydrochloric acid, and 300g of water.
-
Cool the mixture to 10°C.
-
Slowly add a solution of 103.5g of sodium nitrite in 200g of water dropwise to the flask to form the diazonium salt solution.
-
In a separate 2L flask, prepare a mixture of 300g of hydrochloric acid and 100g of cuprous chloride. Heat this mixture to 50°C.
-
Add the previously prepared diazonium solution dropwise to the heated cuprous chloride mixture.
-
Maintain the reaction temperature at 50°C for 5 hours after the addition is complete.
-
Monitor the reaction for completion. Once finished, cool the mixture to room temperature and allow the layers to separate.
-
Isolate the organic (oil) layer and neutralize it. Wash with water and separate the layers again.
-
Purify the product by distillation followed by rectification to yield 3,5-dichloro-4-fluorobromobenzene.
Yield: 83.1% (203g) with a purity of 99.8%.[11]
Protocol 2: From 3,5-dichloro-4-fluoroaniline
This alternative Sandmeyer reaction uses 3,5-dichloro-4-fluoroaniline as the starting material.[10]
Materials:
-
3,5-dichloro-4-fluoroaniline
-
Sulfuric acid (98%)
-
Sodium nitrite aqueous solution (25-35%)
-
Cuprous bromide
-
Hydrobromic acid
Procedure:
-
Diazotization: Prepare an ammonium salt by dissolving 3,5-dichloro-4-fluoroaniline in 98% sulfuric acid (ratio of 1.2-2 ml acid per 1g aniline).
-
Continuously feed the ammonium salt solution and a 25-35% sodium nitrite aqueous solution (1.0-1.5 molar ratio of NaNO₂ to aniline) into a tubular reactor to perform the diazotization reaction, yielding a diazonium salt intermediate. The residence time in the reactor is 10-60 seconds.[10]
-
Sandmeyer Reaction: Dissolve cuprous bromide (1.0-1.2 molar ratio to the initial aniline) in hydrobromic acid.
-
Heat the cuprous bromide solution to 100-130°C.
-
Add the diazonium salt intermediate dropwise to the heated solution.
-
After the reaction is complete, perform after-treatment (e.g., extraction, washing, and distillation) to obtain the final product.[10]
This method, using a tubular reactor, is designed to reduce side reactions and is suitable for industrial-scale production.[10]
Caption: Patented synthesis route starting from a nitrobenzene derivative.[12]
Applications in Research and Development
5-Bromo-1,3-dichloro-2-fluorobenzene is a crucial building block in the synthesis of high-value chemical products.[1]
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] Its structure allows for the creation of complex molecules with specific biological activities, making it valuable in drug discovery and development.
-
Agrochemicals: The compound is utilized in the production of modern pesticides and herbicides.[1] It is a precursor for isoxazoline derivatives, which have demonstrated significant insecticidal and acaricidal properties.[1]
-
Organic Synthesis: The presence of multiple halogen atoms with different reactivities makes it an ideal substrate for a range of chemical transformations, including cross-coupling reactions (e.g., Suzuki-Miyaura), nucleophilic substitutions, and electrophilic aromatic substitutions.[2]
-
Material Science: It finds use in the preparation of specialty polymers and liquid crystals.[7]
Safety and Handling
Proper handling of 5-Bromo-1,3-dichloro-2-fluorobenzene is essential due to its potential hazards.
Hazard Identification
The compound is classified with the GHS07 pictogram, indicating it can cause irritation.[1]
| Hazard Statement | Code | Description |
| Causes skin irritation | H315 | [3][13] |
| Causes serious eye irritation | H319 | [3][13] |
| May cause respiratory irritation | H335 | [3][13] |
| Harmful if swallowed | H302 | [3] |
Recommended Safety Precautions
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or face protection, and appropriate protective clothing.[13]
-
Handling: Avoid breathing fumes, dust, or spray. Wash hands and skin thoroughly after handling.[13]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[13]
-
Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[13]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]
-
-
Environmental: Do not let the product enter drains, waterways, or soil.[13]
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 17318-08-0: 5-Bromo-1,3-dichloro-2-fluorobenzene [cymitquimica.com]
- 3. 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 [sigmaaldrich.com]
- 4. 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 [sigmaaldrich.com]
- 5. innospk.com [innospk.com]
- 6. Buy 5-Bromo-1,3-dichloro-2-fluorobenzene, 98% | 17318-08-0 [ottokemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. greeindustry.com [greeindustry.com]
- 9. 5-Bromo-1,3-dichloro-2-fluorobenzene(17318-08-0) 1H NMR spectrum [chemicalbook.com]
- 10. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 11. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 12. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 13. aksci.com [aksci.com]
